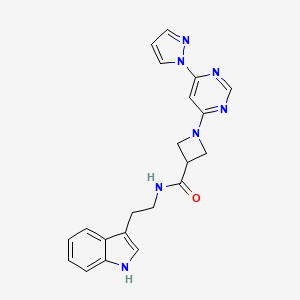
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, identified by its CAS number 2034231-59-7, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and antiparasitic effects.
Structural Characteristics
The molecular formula of the compound is C21H21N7O with a molecular weight of 387.4 g/mol. The structure features an indole moiety linked to a pyrazolyl-pyrimidinyl unit through an azetidine ring, which is crucial for its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the coupling of indole derivatives with azetidine and pyrimidine scaffolds. Various synthetic routes have been reported, focusing on optimizing yield and purity while maintaining biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar indole derivatives. For instance, compounds derived from indoles have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.98 µg/mL against MRSA . While specific data for this compound is limited, its structural analogs suggest a promising profile against similar pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Methicillin-resistant S. aureus | 0.98 |
| Candida albicans | 7.80 |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Indole derivatives are known to exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antiparasitic Activity
Indole-based compounds have also shown efficacy against parasitic infections, particularly those caused by Leishmania species. Compounds similar to this compound were effective in inhibiting the growth of these intracellular parasites .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the biofilm formation of Staphylococcus aureus, an indole derivative was found to inhibit biofilm formation without affecting cell viability at certain concentrations. This suggests that compounds like this compound could be explored for their ability to disrupt microbial communities without killing the bacteria outright .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that certain indole derivatives could induce apoptosis effectively while causing minimal toxicity to normal cells. This highlights the potential therapeutic window for compounds with similar structures to this compound .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(22-8-6-15-11-23-18-5-2-1-4-17(15)18)16-12-27(13-16)19-10-20(25-14-24-19)28-9-3-7-26-28/h1-5,7,9-11,14,16,23H,6,8,12-13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOLYIRZXCJXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














